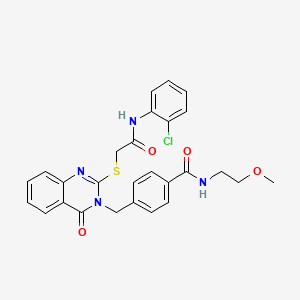
4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C27H25ClN4O4S and its molecular weight is 537.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((2-((2-((2-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide (CAS Number: 1115550-10-1) is a complex organic molecule with potential biological activities. Its structure features a quinazolinone ring, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C27H25ClN4O4S |
| Molecular Weight | 537.0 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Notably, it has shown promising results in inhibiting human carbonic anhydrase (CA) isoforms, which are implicated in various diseases, including cancer and glaucoma. The inhibition constants (Ki values) for different isoforms have been reported, indicating varying degrees of potency.
Inhibition of Carbonic Anhydrases
Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. For instance:
- Compound derivatives with modifications at the chlorophenyl group showed Ki values ranging from 567.6 nM to 940.3 nM for hCA I .
- The introduction of electron-withdrawing groups generally increased the inhibitory potency against hCA II .
Antimicrobial Activity
The compound's antibacterial properties have also been investigated. In vitro assays against various bacterial strains revealed:
- IC50 values indicating moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Comparative studies with standard antibiotics (e.g., tetracycline) showed that certain derivatives exhibited superior activity against specific strains .
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Anticancer Activity :
- A recent investigation into the anticancer potential of quinazolinone derivatives highlighted their ability to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
- The compound demonstrated significant cytotoxicity against colorectal cancer cells, suggesting its potential as a therapeutic agent.
- Research on Anti-inflammatory Effects :
特性
IUPAC Name |
4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O4S/c1-36-15-14-29-25(34)19-12-10-18(11-13-19)16-32-26(35)20-6-2-4-8-22(20)31-27(32)37-17-24(33)30-23-9-5-3-7-21(23)28/h2-13H,14-17H2,1H3,(H,29,34)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECOIOPJSAPWHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














